4-Fluoro-3-hydroxy-2-nitropyridine: Technical Guide & Reactivity Profile
4-Fluoro-3-hydroxy-2-nitropyridine: Technical Guide & Reactivity Profile
This technical guide provides an in-depth analysis of 4-Fluoro-3-hydroxy-2-nitropyridine , a highly specialized heterocyclic intermediate. While direct commercial sources for this specific substitution pattern are rare compared to its non-fluorinated congeners, it represents a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.
Executive Summary: The "Privileged" Scaffold
4-Fluoro-3-hydroxy-2-nitropyridine is a tri-functionalized pyridine derivative. Its value lies in the orthogonal reactivity of its three substituents, allowing for precise, sequential modification.
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4-Fluoro: A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr), enabled by the para-pyridine nitrogen and the meta-nitro group.
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3-Hydroxy: An electron-donating group (EDG) that provides solubility, hydrogen-bonding capability (donor/acceptor), and a handle for O-alkylation or protection.
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2-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for SNAr and serves as a latent amine (via reduction) for subsequent heterocyclization.
This molecule is theoretically positioned as a precursor for 2-amino-3-hydroxypyridine derivatives, a motif found in numerous oncology and CNS drugs.
Chemical Structure & Physical Properties[1]
Identification Data[2][3][4][5]
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Systematic Name: 4-Fluoro-3-hydroxy-2-nitropyridine
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Molecular Formula: C5H3FN2O3
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Molecular Weight: 158.09 g/mol
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Core Scaffold CAS (Precursor): 15128-82-2 (3-Hydroxy-2-nitropyridine)
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Fluorinated Precursor CAS: 1060804-45-6 (4-Fluoro-3-hydroxypyridine)[1]
Predicted Physical Properties
Based on structure-activity relationship (SAR) data of analogous nitropyridines.
| Property | Value / Description | Note |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-pyridines are characteristically yellow. |
| Melting Point | 65–75 °C (Estimated) | Lower than non-fluorinated analog due to F-disruption of packing. |
| pKa (OH) | ~5.5 – 6.5 | More acidic than phenol due to 2-Nitro and Pyridine N electron withdrawal. |
| Solubility | DMSO, MeOH, EtOAc | Poor water solubility; soluble in polar organic solvents. |
| Stability | Hygroscopic, Light Sensitive | Store under inert gas (N₂/Ar) at 2–8°C. |
Synthesis & Manufacturing Protocols
Since this specific isomer is not a commodity chemical, it is synthesized via electrophilic nitration of the fluorinated precursor or functional group interconversion .
Primary Route: Nitration of 4-Fluoro-3-hydroxypyridine
The most direct route utilizes the directing power of the 3-hydroxyl group to install the nitro group at the 2-position.
Protocol:
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Starting Material: Dissolve 4-Fluoro-3-hydroxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
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Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.
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Reaction: Allow to warm to room temperature (RT). The 3-OH directs ortho (to pos 2) and para (to pos 6). However, position 2 is electronically favored due to the inductive effect of the ring nitrogen.
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Quench: Pour onto crushed ice. The product precipitates as a yellow solid.[2]
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Purification: Recrystallization from Ethanol/Water.
Alternative Route: Halex Reaction (Theoretical)
Starting from 4-Chloro-3-hydroxy-2-nitropyridine , a Halogen Exchange (Halex) reaction can be performed.
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Reagents: KF (spray-dried), 18-crown-6 (catalyst).
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Solvent: Sulfolane or DMSO (anhydrous).
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Conditions: 120°C for 4–6 hours.
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Note: This route is harsher and may lead to degradation of the nitro group.
Synthesis Workflow Diagram
Caption: Electrophilic nitration pathway utilizing the ortho-directing effect of the 3-hydroxyl group.
Reactivity Profile: The SNAr "Soft Spot"
The defining feature of 4-Fluoro-3-hydroxy-2-nitropyridine is the extreme lability of the C4-Fluorine .
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The 4-position is activated by:
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Inductive (-I) effect of the Pyridine Nitrogen.
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Resonance (-M) effect of the 2-Nitro group (though meta-positioned, the overall electron deficiency of the ring is critical).
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Leaving Group Ability: Fluoride is the best leaving group for SNAr in heteroaromatics due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.
Experimental Protocol (General SNAr):
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Dissolve 4-Fluoro-3-hydroxy-2-nitropyridine (1 mmol) in DMF or NMP.
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Add Base: K₂CO₃ or DIPEA (2–3 eq) to deprotonate the nucleophile and the 3-OH (forming the phenoxide, which may reduce reactivity slightly via donation, but the 4-F remains labile).
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Add Nucleophile: Primary/Secondary amine, thiol, or alkoxide (1.1 eq).
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Conditions: Stir at RT to 60°C. Monitoring by LCMS is essential.
Reduction to 2-Amino-3-hydroxypyridines
The 2-nitro group can be reduced to an amine using:
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H₂ / Pd-C: Standard hydrogenation (Caution: may defluorinate if not carefully controlled).
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Fe / NH₄Cl: Chemoselective reduction that preserves the C-F bond (if SNAr is not performed first).
Reactivity & Pathway Diagram
Caption: Divergent synthesis pathways: C4-substitution (SNAr) vs. C2-reduction.
Applications in Drug Discovery[1]
Kinase Inhibitor Design
The 2-amino-3-hydroxypyridine motif (derived from this scaffold) is a bioisostere for the hinge-binding region of ATP.
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The Pyridine N accepts a H-bond.
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The 2-Amino group donates a H-bond.
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The 3-Hydroxy group can form an intramolecular H-bond with the 2-amino group, locking the conformation, or interact with the gatekeeper residue.
PROTAC Linkers
The 4-fluoro position allows for the attachment of linker chains for Proteolysis Targeting Chimeras (PROTACs) . The high reactivity allows "late-stage functionalization" of complex ligands.
Safety & Handling (MSDS Highlights)
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Specific Handling:
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Nitro-aromatics are potentially explosive if heated under confinement. Do not distill to dryness.
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Fluorinated compounds: Thermal decomposition may release HF (Hydrofluoric Acid). Use glass-lined or Teflon equipment for high-temperature reactions.
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References
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Synthesis of 4-Fluoro-3-hydroxypyridine Precursor
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Nucleophilic Substitution in Nitropyridines
- General Reactivity of 3-Hydroxy-2-nitropyridine Source: ChemicalBook CAS 15128-82-2 D
- Safety Data for Nitropyridines Source: Thermo Fisher Scientific SDS.
Sources
- 1. 4-Fluoro-3-hydroxypyridine,1060804-45-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. Buy 4-(Difluoromethoxy)nitrobenzene | 1544-86-1 [smolecule.com]
- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-fluoropyridin-3-ol | CAS#:1060804-45-6 | Chemsrc [chemsrc.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
